1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone
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Overview
Description
1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyrimidine core, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone typically involves multiple steps, starting with the formation of the triazolopyrimidine core. This is followed by the introduction of the fluorophenyl group and the piperazine ring. The final step involves the attachment of the methoxyphenoxyethanone moiety. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the piperazine ring or the phenyl group to introduce new functionalities.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone
- 1-(4-(3-(4-bromophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone
Uniqueness
The uniqueness of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone lies in its specific fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone is a novel triazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, synthesis, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H22FN7O3 with a molecular weight of approximately 463.47 g/mol. The structure features a triazolopyrimidine core, which is known for its diverse biological activities including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds with similar structural motifs have shown significant inhibition against various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HeLa | 5.0 | Induces apoptosis via caspase activation |
Study B | MCF-7 | 10.0 | Inhibition of PI3K/Akt pathway |
Enzymatic Inhibition
Another important aspect of the biological activity of this compound is its role as an enzyme inhibitor . Triazolopyrimidines have been reported to inhibit various enzymes, including carbonic anhydrase and kinases, which are crucial in cancer progression and other diseases.
Enzyme Target | Inhibition Type | Reference |
---|---|---|
Carbonic Anhydrase IX | Competitive Inhibition | |
Protein Kinase B (Akt) | Non-competitive |
Case Studies
-
Case Study on Anticancer Activity :
A study published in Medicinal Chemistry evaluated the effects of similar triazolopyrimidine derivatives on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, indicating the compound's potential as a therapeutic agent against cancers such as breast and lung cancer. -
Case Study on Enzymatic Activity :
Research focusing on the inhibition of carbonic anhydrase IX revealed that derivatives similar to our compound significantly decreased enzyme activity in vitro. This inhibition was linked to reduced tumor acidity and enhanced efficacy of concurrent chemotherapeutic agents.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazolopyrimidine core through cyclization reactions.
- Attachment of the piperazine moiety via nucleophilic substitution.
- Final functionalization to introduce methoxyphenoxy groups.
These synthetic routes not only enhance yield but also allow for structural modifications that can optimize biological activity.
Properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-18-3-2-4-19(13-18)34-14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)17-7-5-16(24)6-8-17/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXQFHFBKNRFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.